molecular formula C23H31ClS B12587294 Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- CAS No. 648436-26-4

Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-

Cat. No.: B12587294
CAS No.: 648436-26-4
M. Wt: 375.0 g/mol
InChI Key: LBVIHJPWXNXOGC-UHFFFAOYSA-N
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Description

Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- is a complex organic compound characterized by a benzene ring substituted with chlorine, hexyl, dimethylphenyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- typically involves multiple steps, including the introduction of the hexyl and dimethylphenyl groups, followed by chlorination and thiolation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzene derivatives, such as:

  • Benzene, 2-chloro-4-[(2-hexylphenyl)thio]-1,3,5-trimethyl-
  • Benzene, 2-chloro-4-[(4,5-dimethylphenyl)thio]-1,3,5-trimethyl-
  • Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-dimethyl-

Uniqueness

The uniqueness of Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl- lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties may enhance its reactivity, stability, or biological activity compared to similar compounds.

Properties

CAS No.

648436-26-4

Molecular Formula

C23H31ClS

Molecular Weight

375.0 g/mol

IUPAC Name

2-chloro-4-(2-hexyl-4,5-dimethylphenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C23H31ClS/c1-7-8-9-10-11-20-13-15(2)16(3)14-21(20)25-23-18(5)12-17(4)22(24)19(23)6/h12-14H,7-11H2,1-6H3

InChI Key

LBVIHJPWXNXOGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)SC2=C(C(=C(C=C2C)C)Cl)C

Origin of Product

United States

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